
1-Acetyl-5-(benzyloxy)-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-5-(benzyloxy)indolin-3-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 1-acetyl-5-(benzyloxy)indolin-3-one consists of an indolin-3-one core with an acetyl group at the 1-position and a benzyloxy group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-5-(benzyloxy)indolin-3-one can be achieved through various synthetic routes. One common method involves the acylation of 5-(benzyloxy)indole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Another approach involves the use of palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This method allows for the efficient construction of the indolin-3-one core with high stereoselectivity .
Industrial Production Methods
Industrial production of 1-acetyl-5-(benzyloxy)indolin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-acetyl-5-(benzyloxy)indolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-acetyl-5-(benzyloxy)indolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-acetylindolin-3-one: Lacks the benzyloxy group at the 5-position.
5-(benzyloxy)indolin-3-one: Lacks the acetyl group at the 1-position.
1-benzyl-5-(benzyloxy)indolin-3-one: Contains a benzyl group instead of an acetyl group at the 1-position.
Uniqueness
1-acetyl-5-(benzyloxy)indolin-3-one is unique due to the presence of both the acetyl and benzyloxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and provide opportunities for further chemical modifications.
Propriétés
Numéro CAS |
65881-17-6 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-acetyl-5-phenylmethoxy-2H-indol-3-one |
InChI |
InChI=1S/C17H15NO3/c1-12(19)18-10-17(20)15-9-14(7-8-16(15)18)21-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Clé InChI |
UFXTZGMQZQOQCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CC(=O)C2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5H-Indeno[1,2-b]pyridin-5-ylidene)-1-phenylethan-1-one](/img/structure/B11841232.png)

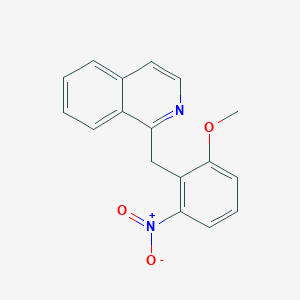
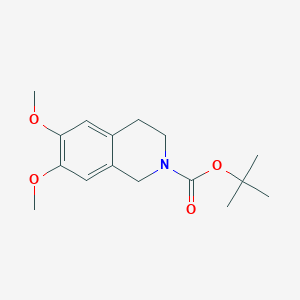
![Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11841272.png)
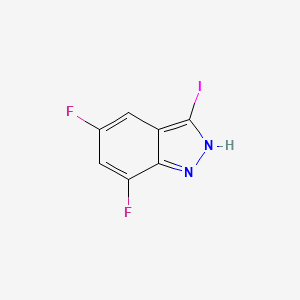
![7-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841282.png)
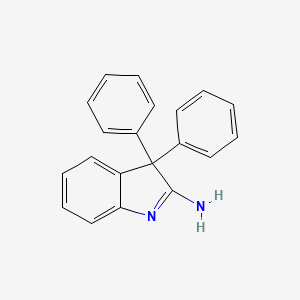

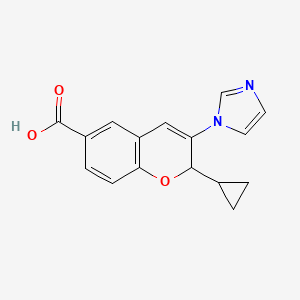
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-6-OL](/img/structure/B11841306.png)



